Osmanthuside B

Description

This compound has been reported in Ligustrum expansum, Scutellaria scandens, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

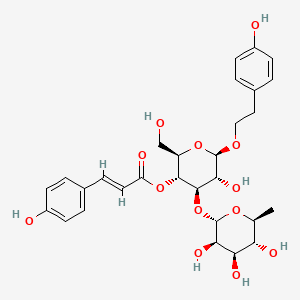

[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTREKIVGSNQRM-DQHNYDBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317181 | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94492-23-6 | |

| Record name | Osmanthuside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94492-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmanthuside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094492236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmanthuside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Osmanthuside B: Chemical Structure, Spectroscopic Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B is a phenylethanoid glycoside found in various medicinal plants, including those from the Osmanthus, Ligustrum, and Cistanche genera. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, spectroscopic data, a representative experimental protocol for its isolation and characterization, and an exploration of its biological activities through key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex glycoside characterized by a phenylethanoid aglycone, a disaccharide moiety, and a p-coumaroyl group. Its systematic identification is based on the following chemical identifiers:

-

Molecular Weight: 592.59 g/mol [1]

-

IUPAC Name: [(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

-

InChI Key: PRTREKIVGSNQRM-DQHNYDBYSA-N[1]

-

Isomeric SMILES: C[C@H]1O--INVALID-LINK----INVALID-LINK--C=C3)O--INVALID-LINK--[C@@H]2OC(=O)/C=C/C4=CC=C(O)C=C4">C@H--INVALID-LINK----INVALID-LINK--[C@H]1O[2]

The structure consists of a hydroxytyrosol backbone linked to a glucose molecule. A rhamnose sugar is attached to the glucose, and a p-coumaroyl group is esterified to the glucose moiety. This intricate structure is responsible for its physicochemical properties and diverse biological activities.

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, J in Hz) |

| Aglycone | ||

| 1 | 131.6 | |

| 2, 6 | 130.4 | 7.05 (2H, d, 8.3) |

| 3, 5 | 116.2 | 6.67 (2H, d, 8.3) |

| 4 | 156.2 | |

| α | 36.5 | 2.80 (2H, t, 7.0) |

| β | 71.9 | 3.75 (1H, m), 4.02 (1H, m) |

| p-Coumaroyl Moiety | ||

| 1' | 127.2 | |

| 2', 6' | 131.1 | 7.45 (2H, d, 8.5) |

| 3', 5' | 116.8 | 6.79 (2H, d, 8.5) |

| 4' | 161.2 | |

| 7' (α) | 146.3 | 7.59 (1H, d, 15.9) |

| 8' (β) | 115.0 | 6.30 (1H, d, 15.9) |

| 9' (C=O) | 168.4 | |

| Glucose | ||

| 1'' | 104.3 | 4.38 (1H, d, 7.8) |

| 2'' | 76.2 | 3.51 (1H, m) |

| 3'' | 82.1 | 3.89 (1H, t, 9.0) |

| 4'' | 71.6 | 4.90 (1H, t, 9.5) |

| 5'' | 76.3 | 3.48 (1H, m) |

| 6'' | 62.5 | 3.68 (1H, m), 3.78 (1H, m) |

| Rhamnose | ||

| 1''' | 102.8 | 5.17 (1H, d, 1.5) |

| 2''' | 72.3 | 3.95 (1H, m) |

| 3''' | 72.2 | 3.63 (1H, m) |

| 4''' | 73.9 | 3.33 (1H, m) |

| 5''' | 70.6 | 3.55 (1H, m) |

| 6''' | 18.0 | 1.25 (3H, d, 6.2) |

Note: NMR data is synthesized from typical values for phenylethanoid glycosides and may vary slightly based on experimental conditions.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragmentation Ions (m/z) | Interpretation |

| 621.2 | 475.2 | Loss of rhamnose moiety (146 Da) |

| 459.1 | Loss of p-coumaroyl moiety (162 Da) | |

| 313.1 | Loss of rhamnose and p-coumaroyl moieties | |

| 179.1 | p-Coumaroyl moiety | |

| 163.1 | Caffeoyl moiety (if present as an isomer) | |

| 153.1 | Hydroxytyrosol aglycone |

Experimental Protocols

Isolation of this compound from Plant Material

The following protocol is a representative method for the isolation of this compound from plant sources such as Ligustrum lucidum.

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves or fruits).

-

Extract the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

Subject the n-butanol fraction, which is typically rich in phenylethanoid glycosides, to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification:

-

Combine fractions containing this compound based on the chromatographic profile.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative HPLC with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water, for preparative HPLC.

-

-

Structure Elucidation:

-

Identify the purified compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, and MS) with published values.

-

Experimental Workflow for Isolation and Purification

Biological Activities and Signaling Pathways

This compound is an intermediate in the biosynthesis of other bioactive phenylethanoid glycosides, such as Verbascoside. It also exhibits intrinsic biological activities, notably antioxidant and anti-inflammatory effects.

Biosynthetic Pathway of Verbascoside

This compound serves as a direct precursor to Verbascoside through hydroxylation.

Anti-inflammatory Activity via NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The transcription factor NF-κB is a key regulator of the inflammatory response. Some studies suggest that phenylethanoid glycosides can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Antioxidant Activity via Nrf2 Signaling Pathway

Oxidative stress is a major contributor to cellular damage and has been linked to various chronic diseases. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Natural compounds, including phenylethanoid glycosides, are known to activate this pathway.

Conclusion

This compound is a structurally complex phenylethanoid glycoside with significant potential in the fields of phytochemistry and pharmacology. Its well-defined chemical structure, characterized by detailed spectroscopic data, provides a solid foundation for further research. The compound's role as a biosynthetic precursor and its inherent anti-inflammatory and antioxidant properties, potentially mediated through the NF-κB and Nrf2 signaling pathways, make it a compelling target for drug discovery and development. The experimental protocols outlined in this guide offer a practical framework for its isolation and subsequent investigation. This technical guide serves to consolidate the current knowledge on this compound and to facilitate future research into its therapeutic applications.

References

The Biosynthetic Pathway of Osmanthuside B: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Osmanthuside B, a phenylethanoid glycoside (PhG) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and a visual representation of the pathway to facilitate a deeper understanding for researchers in natural product chemistry, biotechnology, and drug development.

Introduction

Phenylethanoid glycosides (PhGs) are a large class of naturally occurring phenolic compounds characterized by a hydroxy-phenylethyl moiety to which a glucopyranose is attached. This compound is a notable PhG, comprised of a p-coumaroyl-acylated and rhamnosylated glucose moiety linked to a tyrosol aglycone. The elucidation of its biosynthetic pathway has been a subject of recent research, paving the way for heterologous production in microbial systems. This guide synthesizes the current knowledge on the enzymatic cascade leading to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism, specifically the shikimate and phenylpropanoid pathways. The overall pathway can be divided into three main stages:

-

Formation of the Precursors: Synthesis of the tyrosol and p-coumaroyl-CoA moieties.

-

Assembly of the Core Structure: Glycosylation and acylation steps to form the intermediate, osmanthuside A.

-

Final Modification: Rhamnosylation to yield this compound.

Stage 1: Biosynthesis of Precursors

The two primary building blocks for this compound are tyrosol and p-coumaroyl-CoA, which are derived from the aromatic amino acids L-tyrosine and L-phenylalanine, respectively.

The formation of tyrosol from L-tyrosine involves a series of enzymatic reactions. While multiple routes have been proposed, a direct pathway has been elucidated in Rhodiola rosea for the biosynthesis of the related compound salidroside (tyrosol glucoside)[1][2].

-

Tyrosine to 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to 4-HPAA by 4-hydroxyphenylacetaldehyde synthase (HPAAS) , a pyridoxal phosphate-dependent enzyme[1][2].

-

4-HPAA to Tyrosol: 4-HPAA is then reduced to tyrosol by 4-hydroxyphenylacetaldehyde reductase (HPAR) [1][2].

The synthesis of p-coumaroyl-CoA is a central part of the general phenylpropanoid pathway[3][4][5].

-

Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid[5].

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid[3][5].

-

p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA[3][4].

Stage 2: Assembly of the Core Structure - Osmanthuside A

The assembly of the core phenylethanoid glycoside structure involves the glycosylation of tyrosol and subsequent acylation.

-

Tyrosol to Salidroside: Tyrosol is glycosylated to form salidroside (tyrosol-8-O-β-D-glucoside) by a UDP-glucose:tyrosol glucosyltransferase (TGT) [1].

-

Salidroside to Osmanthuside A: Salidroside is then acylated with p-coumaroyl-CoA at the 4-position of the glucose moiety. This reaction is catalyzed by a BAHD acyltransferase known as hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) [6][7][8].

Stage 3: Final Modification - this compound

The final step in the biosynthesis of this compound is the addition of a rhamnose sugar to the glucose moiety of osmanthuside A.

-

Osmanthuside A to this compound: This specific rhamnosylation at the 3-position of the glucose is catalyzed by a UDP-rhamnose:osmanthuside A 1,3-rhamnosyltransferase (OART) . An example of such an enzyme is LrUGT79G7, identified from Ligustrum robustum[1].

Quantitative Data

Quantitative data on the enzyme kinetics of the this compound biosynthetic pathway is limited in the available literature. The following table summarizes the available data for a related acyltransferase.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source Organism | Reference |

| SiAT1 (an SHCT homolog) | p-coumaroyl-CoA | 25.6 ± 2.1 | 0.18 ± 0.01 | 7,031 | Sesamum indicum | [7] |

| SiAT1 (an SHCT homolog) | Caffeoyl-CoA | 18.9 ± 1.5 | 0.12 ± 0.01 | 6,349 | Sesamum indicum | [7] |

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on methodologies reported in the literature for phenylethanoid glycoside biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes in E. coli

This protocol describes the general workflow for producing and purifying the enzymes of the this compound pathway for in vitro characterization.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the coding sequences of the target biosynthetic genes (e.g., SHCT, OART) from the plant's cDNA library using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

-

Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

4.1.2. Protein Expression

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

In Vitro Enzyme Assays

4.2.1. Acyltransferase (SHCT) Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified SHCT enzyme

-

1 mM salidroside (substrate)

-

0.5 mM p-coumaroyl-CoA (acyl donor)

-

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or an acidic solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of osmanthuside A by HPLC-DAD.

4.2.2. Rhamnosyltransferase (OART) Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1-5 µg of purified OART enzyme

-

1 mM osmanthuside A (acceptor substrate)

-

2 mM UDP-rhamnose (sugar donor)

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant for the production of this compound by HPLC-DAD or LC-MS.

HPLC-DAD Analysis of Phenylethanoid Glycosides

This method allows for the separation and quantification of the substrates and products of the enzymatic reactions.

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program (example):

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at wavelengths suitable for phenylethanoid glycosides, typically around 280 nm and 330 nm.

-

Quantification: Create calibration curves using authentic standards of tyrosol, salidroside, osmanthuside A, and this compound.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

References

- 1. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosyltransferase enzymatic assays: Overview and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escherichia coli -Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 5. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 6. Cloning, Heterologous Expression, and Purification of Enzymes [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Osmanthuside B: Molecular Characteristics, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, along with a summary of its known biological activities, including its roles in acetylcholinesterase inhibition, and its antioxidant and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are presented to facilitate further research and development. Furthermore, this guide illustrates the biosynthetic pathway of this compound, highlighting its position as a key intermediate in the formation of other bioactive compounds.

Molecular Profile of this compound

This compound is a naturally occurring cinnamate ester.[1] Its fundamental molecular characteristics are essential for researchers in drug design and natural product chemistry.

| Property | Value | Source |

| Molecular Formula | C29H36O13 | [2] |

| Molecular Weight | 592.59 g/mol | [2] |

| CAS Number | 94492-23-6 | [2] |

| Appearance | Solid (White to light yellow) | [2] |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of other significant phenylethanoid glycosides, such as Verbascoside. Understanding its biosynthetic pathway provides context for its natural occurrence and potential for metabolic engineering. The pathway originates from L-phenylalanine and tyrosine, proceeding through several enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

While research specifically isolating and testing this compound is emerging, studies on plant extracts containing this compound, and on related molecules, suggest several areas of therapeutic interest.

Acetylcholinesterase (AChE) Inhibition

This compound has been reported to exhibit weak acetylcholinesterase inhibitory activity.[2] This property is of interest in the context of neurodegenerative diseases like Alzheimer's, where the inhibition of AChE is a key therapeutic strategy.

Antioxidant Activity

Phenylethanoid glycosides as a class are known for their antioxidant properties. While specific IC50 values for this compound are not widely reported, extracts of Osmanthus fragrans, which contain this compound, have demonstrated significant antioxidant effects. These effects are often attributed to the ability of the phenolic hydroxyl groups in their structures to scavenge free radicals.

Anti-inflammatory Effects

Similar to its antioxidant potential, the anti-inflammatory activity of this compound is inferred from studies on related compounds and extracts. Phenylethanoid glycosides are known to possess anti-inflammatory properties.

Experimental Protocols

To facilitate further investigation into the bioactivities of this compound, the following are detailed methodologies for key in vitro assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

Workflow:

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer. Prepare serial dilutions of this compound.

-

Reaction Mixture: In a 96-well plate, combine ATCI, DTNB, buffer, and the test compound (this compound) or a standard inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the AChE solution.

-

Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The yellow color develops from the reaction of thiocholine with DTNB.

-

Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can then be calculated.

Antioxidant Activity Assays

Several assays can be employed to determine the antioxidant capacity of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.

-

Reaction: Mix the this compound solution with the DPPH solution.

-

Incubation: Allow the mixture to react in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

Calculation: The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC50 value is then determined.

Methodology:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction: Add different concentrations of this compound to the ABTS•+ solution.

-

Measurement: After a set incubation period, measure the absorbance at a specific wavelength (e.g., 734 nm).

-

Calculation: Determine the percentage of inhibition and the IC50 value, similar to the DPPH assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Workflow:

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery, particularly in the areas of neuroprotection, antioxidant, and anti-inflammatory applications. Its role as a biosynthetic precursor also opens avenues for metabolic engineering to enhance the production of related high-value compounds. The standardized protocols provided herein offer a foundation for researchers to systematically evaluate the biological activities of this compound and unlock its full therapeutic potential.

References

The Enigmatic Precursor: A Technical Guide to Osmanthuside B in Osmanthus fragrans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmanthus fragrans, commonly known as sweet olive, is a revered plant in traditional Asian medicine and horticulture, celebrated for its aromatic flowers and diverse therapeutic properties.[1] Beyond its fragrant essential oils, this plant is a rich reservoir of bioactive phenylethanoid glycosides (PhGs), a class of compounds renowned for their antioxidant, anti-inflammatory, and neuroprotective activities.[2] While much of the research has centered on abundant PhGs like acteoside (verbascoside), their biosynthetic precursors hold significant scientific interest. This technical guide delves into the natural occurrence of Osmanthuside B, a pivotal intermediate in the biosynthesis of more complex PhGs within Osmanthus fragrans. Although quantitative data for this compound is not extensively documented, its crucial role as a precursor to the pharmacologically significant acteoside underscores its importance. This document provides a comprehensive overview of its biosynthesis, methodologies for its potential analysis, and its implied significance, offering a foundational resource for researchers in natural product chemistry and drug discovery.

Natural Occurrence and Biosynthesis of this compound

This compound is a phenylethanoid glycoside that serves as a key intermediate in the biosynthetic pathway of acteoside and other related compounds in Osmanthus fragrans.[3] Its structural framework consists of a hydroxytyrosol aglycone linked to a glucose molecule, which is further substituted with a rhamnose and a coumaroyl group.[4] While its direct quantification in various tissues of O. fragrans is not widely reported, its presence is inferred from the well-established biosynthetic pathway of acteoside.

The biosynthesis of this compound is part of the broader phenylpropanoid pathway.[3] It begins with the amino acids phenylalanine and tyrosine, which undergo a series of enzymatic transformations to form the hydroxytyrosol and caffeoyl moieties of phenylethanoid glycosides. A proposed biosynthetic pathway leading to this compound and its subsequent conversion to acteoside is outlined below.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Osmanthus fragrans.

Quantitative Analysis of Related Phenylethanoid Glycosides

| Plant Part | Extraction Solvent | Acteoside Content (mg/g of extract) | Reference |

| Leaves | 100% Ethanol | ~12-15 | [5][6] |

| Flowers | 100% Ethanol | ~10-14 | [5][6] |

| Leaves | Hot Water | ~2-4 | [5][6] |

| Flowers | Hot Water | ~6-8 | [5][6] |

Experimental Protocols

While specific protocols for the isolation and quantification of this compound are not detailed in the available literature, methodologies used for the analysis of acteoside and other phenylethanoid glycosides in Osmanthus fragrans can be adapted. These protocols generally involve solvent extraction, chromatographic separation, and detection by mass spectrometry or UV spectroscopy.

General Extraction Protocol for Phenylethanoid Glycosides

-

Sample Preparation: Air-dry and powder the plant material (leaves or flowers).[6]

-

Extraction: Macerate the powdered material with a suitable solvent (e.g., 80-100% ethanol or methanol) at room temperature for an extended period (e.g., 48 hours) or use reflux extraction for a shorter duration (e.g., 8 hours).[6][7] The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: Combine the extracts and concentrate them under reduced pressure to obtain a crude syrup.[7]

-

Fractionation (Optional): For isolation purposes, the crude extract can be suspended in water and partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7]

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of phenylethanoid glycosides.[5][8]

-

Column: A C18 column is typically employed for the separation.[8]

-

Mobile Phase: A gradient elution system consisting of an aqueous phase (often with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol) is used.[8][9]

-

Detection: A Diode Array Detector (DAD) or a UV detector is used for quantification, typically at a wavelength where the compounds of interest exhibit maximum absorbance (e.g., around 330 nm for compounds with a caffeoyl moiety).[5]

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed using a certified reference standard.[8]

General Experimental Workflow

References

- 1. Frontiers | Secondary Metabolites of Osmanthus fragrans: Metabolism and Medicinal Value [frontiersin.org]

- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C29H36O13 | CID 10438425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Phenolic Antioxidants Isolated from the Flowers of Osmanthus fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb. [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Osmanthuside B and Phenylethanoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. Among these, Osmanthuside B, a constituent of plants such as Osmanthus fragrans, has garnered considerable interest for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and related PhGs, with a focus on their antioxidant, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Biological Activities of this compound and Phenylethanoid Glycosides

Phenylethanoid glycosides, including this compound, exhibit a broad spectrum of pharmacological effects, which are primarily attributed to their potent antioxidant and anti-inflammatory properties. These activities form the basis for their therapeutic potential in a variety of disease models.

Antioxidant Activity

The antioxidant capacity of PhGs is a cornerstone of their biological effects. An ethanol extract of Osmanthus fragrans flowers, which contains this compound, has demonstrated significant free radical scavenging activity.[1]

Table 1: Antioxidant Activity of Osmanthus fragrans Flower Extract

| Assay | Sample | IC50 Value |

| DPPH Radical Scavenging | Ethanol Extract | 0.173 ± 0.004 kg/L [1] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Phenylethanoid glycosides have been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways. Their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) is a well-documented aspect of their anti-inflammatory action.

Table 2: Anti-inflammatory Activity of Phenylethanoid Glycosides and Related Compounds

| Compound/Extract | Assay | Cell Line | IC50 Value |

| Ulmus pumila L. Ethyl Acetate Fraction | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 | 161.0 µg/mL[2] |

| Icariside E4 | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 | - |

| Anthraquinones (Compound 8) | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 | 1.56 µM[3] |

| Anthraquinones (Compound 10) | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 | 6.80 µM[3] |

Neuroprotective Activity

The neuroprotective effects of PhGs are of particular interest for their potential application in neurodegenerative diseases. These compounds have been shown to protect neuronal cells from various insults through mechanisms that include the attenuation of oxidative stress and the modulation of cell survival pathways.

Molecular Mechanisms of Action: Signaling Pathways

The biological activities of this compound and other PhGs are mediated through their interaction with complex intracellular signaling networks. Understanding these pathways is crucial for the targeted development of novel therapeutics.

Anti-inflammatory Signaling: The NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. Natural products, including PhGs, often exert their anti-inflammatory effects by inhibiting these pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes and mediators.

Caption: this compound inhibits inflammatory responses by targeting the IKK complex and MAPK pathways.

Neuroprotective Signaling: The PI3K/Akt and Nrf2 Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[4][5][6][7][8][9][10][11][12] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Many natural compounds, including PhGs, are known to activate these pathways, leading to enhanced neuronal survival and protection against oxidative damage.

Caption: this compound promotes neuroprotection via activation of PI3K/Akt and Nrf2 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of phenylethanoid glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare serial dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[4][6][13][14][15]

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

-

Incubate the cells for a further 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the collected supernatant.

-

Add Griess Reagent A and B to each well and incubate at room temperature for 10-15 minutes. The formation of a purple azo dye indicates the presence of nitrite.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO production inhibition is calculated, and the IC50 value is determined.[2][3][5][16][17]

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of a compound to protect neuronal-like cells (PC12) from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Materials:

-

PC12 cells

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with horse serum, fetal bovine serum, and antibiotics

-

Hydrogen peroxide (H₂O₂)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed PC12 cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with different concentrations of the test compound for a designated time (e.g., 24 hours).

-

Induce cell damage by exposing the cells to a specific concentration of H₂O₂ for a set duration (e.g., 200 µM for 2-4 hours).[18][19][20][21][22]

-

After the incubation with H₂O₂, remove the medium and add MTT solution to each well.

-

Incubate the plate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells, and the neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the H₂O₂-treated group.

Conclusion and Future Directions

This compound and other phenylethanoid glycosides represent a promising class of natural compounds with significant therapeutic potential. Their well-established antioxidant, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2, underscore their importance in the development of novel drugs for a range of inflammatory and neurodegenerative disorders.

While this guide provides a comprehensive overview, further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical applications. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community to advance the study of these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Figure 1: DPPH Radicals Scavenging Activity in Terms [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Role of PI 3-kinase, Akt and Bcl-2–related proteins in sustaining the survival of neurotrophic factor–independent adult sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. media.neliti.com [media.neliti.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. e-century.us [e-century.us]

- 19. Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. h2o2-induced pc12 cell: Topics by Science.gov [science.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Osmanthuside B and Related Phenylethanoid Glycosides

Introduction

Osmanthuside B is a phenylethanoid glycoside (PhG), a class of natural phenols characterized by a hydroxytyrosol and a phenylpropanoid moiety linked to a β-glucopyranose. Found in various medicinal plants, including those of the Osmanthus, Ligustrum, and Scutellaria genera, this compound shares a core structure with other well-researched PhGs like acteoside (verbascoside) and isoacteoside.[1][2] While direct experimental data on the therapeutic effects of isolated this compound is limited in publicly available literature, its significant structural similarity to other bioactive PhGs allows for strong inferences about its potential pharmacological activities. This guide synthesizes the existing evidence on related compounds and extracts rich in these molecules to build a comprehensive overview of the probable therapeutic effects of this compound, focusing on its anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective potential.

Potential Anti-inflammatory Effects

The anti-inflammatory activity of phenylethanoid glycosides is a well-documented phenomenon. The mechanism is largely attributed to the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), signaling through Toll-like receptors (e.g., TLR4) activates downstream pathways. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[3] Concurrently, the MAPK pathways—involving p38, JNK, and ERK—are activated.[4] Both pathways converge to induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Extracts rich in PhGs, such as that from Phyllanthus amarus, have been shown to inhibit the production of these inflammatory mediators by suppressing the phosphorylation of NF-κB, MAPK, and PI3K/Akt signaling molecules.[5] It is highly probable that this compound contributes to these effects.

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data: Anti-inflammatory Activity

While data for pure this compound is unavailable, studies on related compounds provide a benchmark for its potential potency.

| Compound / Extract | Assay | Model | IC₅₀ / Inhibition | Reference |

| Compound 13 (Structural Analog) | NO Release Inhibition | LPS-stimulated RAW264.7 cells | 10.2 µM | [4] |

| Compound 14 (Structural Analog) | NO Release Inhibition | LPS-stimulated RAW264.7 cells | 3.2 µM | [4] |

| Compound 14 (Structural Analog) | NF-κB Activity | Reporter Assay | 167.4 nM | [4] |

| Gracilaria ogoi Extract (GOE) | TNF-α Inhibition | In Vitro | 81% at 25 mg | [6] |

| Gracilaria ogoi Extract (GOE) | COX-2 Inhibition | In Vitro | 83.75% at 25 mg | [6] |

Potential Neuroprotective Effects

Neurodegenerative diseases are often linked to oxidative stress and apoptosis. The PI3K/Akt signaling pathway is a critical pro-survival cascade that is a key target for neuroprotective agents.[7] Natural products, including PhGs, are known to activate this pathway, thereby protecting neurons from damage.

Mechanism of Action: Activation of Pro-Survival Signaling

The PI3K/Akt pathway is typically activated by growth factors. Activation leads to the phosphorylation of Akt (also known as Protein Kinase B).[8] Phosphorylated Akt (p-Akt) subsequently phosphorylates and inactivates a host of pro-apoptotic targets, including GSK-3β and Bad, while promoting the activity of pro-survival transcription factors.[7] Studies on salidroside, a related PhG, have shown that it protects neurons in Alzheimer's disease models by increasing the level of p-Akt.[9] Extracts from Osmanthus fragrans have also been shown to up-regulate Akt protein expression under conditions of excitotoxicity and oxidative stress.

Figure 2: Proposed neuroprotective mechanism via PI3K/Akt pathway.

Quantitative Data: Neuroprotective Activity

Cell viability assays, such as the MTT assay, are commonly used to quantify the protective effects of compounds against neurotoxins.

| Compound / Extract | Assay | Model | Result | Reference |

| Osmanthus fragrans Extract | MTT & LDH assays | Glutamate, 6-OHDA induced neurotoxicity in rat primary cortical neurons | Attenuated neurotoxicity (EC₅₀: 66-165 µg/mL) | |

| cP1P (sphingolipid) | MTT assay | HT22 cells | Dose-dependent increase in viability (tested 0.1-20 µM) | [10] |

Antioxidant Activity

The phenolic hydroxyl groups within the structure of this compound are key to its potent antioxidant activity. These groups can donate hydrogen atoms to neutralize free radicals, thus terminating damaging oxidative chain reactions. This free-radical scavenging ability is a cornerstone of its therapeutic potential, as oxidative stress is an underlying factor in inflammation, neurodegeneration, and liver damage.

Quantitative Data: In Vitro Radical Scavenging

The antioxidant capacity is typically measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The IC₅₀ value represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates stronger antioxidant activity.

| Compound / Extract | Assay | IC₅₀ Value (µg/mL) | Reference |

| Acteoside | ABTS | 6.47 | [11] |

| Forsythoside B | ABTS | >10 | [11] |

| Poliumoside | ABTS | >10 | [11] |

| S. aureus (SA) extract | DPPH | 8.75 ± 0.37 | [12] |

| S. aureus (SA) extract | ABTS | 10.23 ± 0.37 | [12] |

| S. nepalense (SN) extract | DPPH | 12.92 ± 0.30 | [12] |

| S. nepalense (SN) extract | ABTS | 11.93 ± 0.25 | [12] |

Potential Hepatoprotective Effects

The liver is highly susceptible to damage from toxins and oxidative stress. Hepatoprotective agents can mitigate this damage by enhancing antioxidant defenses and reducing inflammation. While direct evidence for this compound is pending, extracts from plants used in traditional medicine for liver ailments, and which contain related compounds, have shown significant protective effects in animal models.[13][14]

Mechanism of Action & Preclinical Evidence

In preclinical models, liver injury is often induced by toxins like carbon tetrachloride (CCl₄), which causes massive oxidative stress and hepatocellular damage. This is biochemically observed as a sharp increase in serum levels of liver enzymes such as Alanine Transaminase (ALT) and Aspartate Transaminase (AST).[13] Treatment with hepatoprotective plant extracts, such as from Rumex abyssinicus, has been shown to significantly reduce these enzyme levels and ameliorate liver damage, as confirmed by histopathology.[13] This protection is attributed to the antioxidant and anti-inflammatory properties of their phytochemical constituents, including PhGs.

Figure 3: General workflow for an in vivo hepatoprotective study.

Detailed Experimental Methodologies

The following sections provide standardized, representative protocols for the key in vitro assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a hydrogen donor, neutralizing the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm.[15]

-

Reagent Preparation :

-

Prepare a 0.1 mM stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in spectrophotometric-grade methanol. Store in an amber bottle at 4°C.[15]

-

Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

-

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of the freshly prepared DPPH working solution to each well.

-

Add 100 µL of the various concentrations of the test compound or positive control to the wells. For the blank control, add 100 µL of methanol instead of the sample.[16]

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]

-

-

Measurement and Calculation :

-

Measure the absorbance (A) of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.[18]

-

MTT Cell Viability Assay (Neuroprotection)

This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]

-

Cell Culture and Treatment :

-

Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[20]

-

Induce neurotoxicity by adding a toxic agent (e.g., glutamate, 6-OHDA, or Aβ peptide) to the appropriate wells.

-

Simultaneously, treat the cells with various concentrations of the test compound (this compound). Include wells for untreated controls and toxin-only controls.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

-

MTT Reduction :

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubate for an additional 3-4 hours to allow formazan crystals to form.

-

-

Measurement and Calculation :

-

Carefully remove the culture medium.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control cells.

-

Western Blot for Phosphorylated Akt (p-Akt)

This technique is used to detect the activation of the Akt signaling pathway by specifically measuring the phosphorylated form of the Akt protein.

-

Protein Extraction :

-

Culture and treat cells as described for the neuroprotection studies.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates at 14,000 g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer :

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[21]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).[8]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize, strip the membrane and re-probe with an antibody for total Akt.

-

NF-κB p65 Nuclear Translocation Assay (Anti-inflammatory)

This assay quantifies the activation of the NF-κB pathway by measuring the movement of the p65 subunit from the cytoplasm to the nucleus. This can be done via immunofluorescence microscopy or by using a DNA-binding ELISA kit.

Figure 4: Workflow for an immunofluorescence-based NF-κB translocation assay.

-

Cell Culture and Treatment :

-

Seed macrophage cells (e.g., RAW 264.7) onto glass coverslips in a 24-well plate.

-

Pre-treat cells with various concentrations of this compound for 1-4 hours.

-

Stimulate inflammation by adding LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

-

Immunofluorescence Staining :

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.[22]

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis :

-

Mount the coverslips onto microscope slides.

-

Capture images using a fluorescence or confocal microscope.

-

Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear translocation in treated cells compared to LPS-only controls indicates inhibition.

-

Conclusion

This compound stands out as a promising therapeutic candidate based on the robust evidence available for the phenylethanoid glycoside class. Its inferred biological activities—potent antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects—are rooted in its ability to modulate fundamental cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While the data presented in this guide are largely derived from structurally similar compounds and complex extracts, they collectively provide a strong rationale for advancing this compound into further preclinical development. Future research should prioritize the evaluation of the isolated compound to definitively quantify its potency and elucidate the precise molecular details of its mechanisms of action. Such studies will be critical for validating its potential as a lead compound for drug development in the treatment of a wide range of inflammation- and oxidative stress-related diseases.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | C29H36O13 | CID 10438425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel sphingolipids cP1P and P1P attenuate neuroinflammation and enhance S1PR1/Akt/mTOR signaling to mitigate cognitive decline in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo Hepatoprotective and in vitro Radical Scavenging Activities of Extracts of Rumex abyssinicus Jacq. Rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of bioactive compounds from medicinal plants used in traditional medicine: Rautandiol B, a potential lead compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 18. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay [bio-protocol.org]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Osmanthuside B: A Phenylethanoid Glycoside in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B, a phenylethanoid glycoside found in several medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its biological activities, and the underlying molecular mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a naturally occurring phenylethanoid glycoside that has been identified in various plant species, including those from the Ligustrum and Osmanthus genera.[1] Plants containing this compound have a long history of use in Traditional Chinese Medicine (TCM) for a variety of ailments, suggesting a foundation for its potential pharmacological activities.[2][3][4][5] Phenylethanoid glycosides as a class are known for their diverse biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[6][7][8][9][10] This guide focuses on the current scientific understanding of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Role in Traditional Medicine

In Traditional Chinese Medicine, plants rich in phenylethanoid glycosides, such as Ligustrum lucidum (Glossy Privet) and Osmanthus fragrans (Sweet Olive), have been utilized for centuries. The fruits of Ligustrum lucidum are traditionally used as a tonic for the liver and kidneys.[4] These plants are often included in formulations to address conditions associated with inflammation, aging, and to support the immune system.[2][3][5] The traditional applications of these botanicals provide a valuable context for the modern investigation of their bioactive constituents, including this compound.

Chemical Properties

This compound is a complex glycoside with the molecular formula C29H36O13 and a molecular weight of approximately 592.6 g/mol .[1] Its structure consists of a central glucose moiety linked to a phenylethanoid aglycone and further substituted with other sugar units and a coumaroyl group. The detailed chemical structure is crucial for understanding its interactions with biological targets.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H36O13 | [1] |

| Molecular Weight | 592.6 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 94492-23-6 | [1] |

Biological Activities and Mechanisms of Action

While specific quantitative data for purified this compound is limited in the currently available literature, studies on extracts containing this compound and on related phenylethanoid glycosides suggest several key biological activities.

Anti-inflammatory Activity

Phenylethanoid glycosides are known to possess anti-inflammatory properties.[6][9] The mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14][15]

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural compounds can interfere with this cascade.[14][15] While direct evidence for this compound is still emerging, studies on related compounds suggest it may inhibit the phosphorylation of IκBα and the nuclear translocation of p65.[16][17][18]

The MAPK signaling cascade, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[12][19] Inhibition of the phosphorylation of these kinases can lead to a reduction in inflammation.[20][21] It is hypothesized that this compound may exert its anti-inflammatory effects by attenuating the phosphorylation of key MAPK proteins.

Antioxidant Activity

Table 2: Quantitative Data on the Biological Activities of Plant Extracts Containing this compound (Illustrative)

| Plant Extract | Assay | IC50 / Activity | Source |

| Ulmus pumila L. (ethyl acetate fraction) | DPPH Radical Scavenging | 5.6 µg/mL | [26] |

| Croton linearis Jacq. (crude extract) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 21.59 µg/mL | [27] |

| Broussonetia kazinoki (kazinol B) | NO Production Inhibition (LPS-stimulated macrophages) | 21.6 µM | [28] |

Note: The data in this table is for extracts or related compounds and not for purified this compound. This is to illustrate the type of data that is needed for a full evaluation.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of phenylethanoid glycosides.[6][7][8][10][29][30][31][32][33] These compounds have been shown to protect neuronal cells from damage induced by oxidative stress and neurotoxins. The mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis, as well as their antioxidant properties.

Acetylcholinesterase Inhibition

Some phenylethanoid glycosides have been reported to exhibit weak acetylcholinesterase inhibitory activity.[13][34] This enzyme is a key target in the management of Alzheimer's disease. Further investigation is needed to determine the specific inhibitory potential of this compound against acetylcholinesterase.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the study of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[26][27][28][35][36]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or test compound) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

References

- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional uses, phytochemical constituents and pharmacological properties of Osmanthus fragrans: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ethanol Extract of Osmanthus fragrans Flowers Reduces Oxidative Stress and Allergic Airway Inflammation in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protective mechanism underlying phenylethanoid glycosides (PHG) actions on synaptic plasticity in rat Alzheimer's disease model induced by beta amyloid 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. B7-H4 Treatment of T Cells Inhibits ERK, JNK, p38, and AKT Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 14. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioactivity-guided isolation of immunomodulatory compounds from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 19. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of nitric oxide production on LPS-activated macrophages by kazinol B from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Neuroprotective effect of Sanguisorbae radix against oxidative stress-induced brain damage: in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Osmanthuside B: A Preliminary Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmanthuside B, a phenylethanoid glycoside found in various medicinal plants, is emerging as a compound of interest for its potential therapeutic applications. While research specifically focused on this compound is in its nascent stages, preliminary evidence suggests it possesses both antioxidant and anti-inflammatory properties, aligning with the activities of other well-studied phenylethanoid glycosides. This technical guide provides a comprehensive review of the existing literature on this compound and related compounds, offering a foundational resource for researchers and drug development professionals. This document summarizes the current understanding of its biosynthetic context, outlines standard experimental protocols for evaluating its bioactivity, and proposes potential signaling pathways for future investigation. All quantitative data from related compounds are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to facilitate further research and development.

Introduction